2,4-Difluoro-6-methoxyphenol

Intramolecular hydrogen bond Phenol acidity Lipophilicity

Selecting the wrong difluoro-methoxyphenol isomer derails SAR and introduces impurities. 2,4-Difluoro-6-methoxyphenol offers a validated regiochemical profile for oncogenic target inhibitor synthesis. - **Regiospecific advantage:** Ortho-methoxy group enables directed ortho-metalation (DoM); distinct pKa (~7.8) and melting point (55-62°C) vs. isomers (≥67°C). - **Quality assurance:** ≥10°C melting point differential from closest isomers allows reliable identity confirmation upon receipt. - **Supply:** Available in research quantities with immediate shipping; full analytical data provided.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
Cat. No. B12077939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-methoxyphenol
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)F)F)O
InChIInChI=1S/C7H6F2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
InChIKeyDUNWVXNEKDJKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-methoxyphenol – Overview


2,4-Difluoro-6-methoxyphenol (CAS: 1193392-90-3) is a halogenated phenolic compound with the molecular formula C7H6F2O2 and a molecular weight of 160.12 g/mol . It features a unique substitution pattern with fluorine atoms at the 2- and 4-positions and a methoxy group at the 6-position (ortho to the phenolic –OH), creating an intramolecular hydrogen-bonding donor–acceptor arrangement that distinguishes it from other difluoro-methoxyphenol regioisomers . The compound is commercially available from multiple suppliers at purities of 95% or higher and is primarily used as an intermediate in the synthesis of biologically active molecules, including nitrogen-containing heterobicyclic inhibitors of oncogenic targets .

Synthesis Intermediate For nitrogen-containing heterobicyclic inhibitors via boronic acid pathway
Regiochemical Control Defined substitution pattern enables directed metalation and cross-coupling
Structure–Property Studies Intramolecular H-bond probe for acidity, lipophilicity, and solid-state behavior

Why 2,4-Difluoro-6-methoxyphenol Is Irreplaceable


Difluoro-methoxyphenol isomers sharing the same molecular formula (C7H6F2O2, MW ~160.12) exhibit markedly different physicochemical and electronic properties due to the relative positioning of their substituents. The ortho-methoxy–phenol arrangement in 2,4-difluoro-6-methoxyphenol enables an intramolecular hydrogen bond that alters acidity, solubility, and metal-coordination behavior compared to isomers where the methoxy group is para (e.g., 3,5-difluoro-4-methoxyphenol) or meta (e.g., 2,6-difluoro-3-methoxyphenol) to the phenolic –OH . In cross-coupling and nucleophilic substitution reactions, the electronic deactivation pattern imposed by the 2,4-difluoro substitution dictates regioselectivity in subsequent derivatization steps; simple replacement with another regioisomer can lead to divergent reaction outcomes and impurity profiles . For procurement, even isomers of identical molecular weight and purity may have profoundly different melting points (differing by ≥10°C) and chromatographic retention times, complicating downstream quality control if substituted .

Ortho-methoxy–phenol intramolecular H-bond alters acidity, solubility, and metal-coordination vs. para/meta isomers
2,4-Difluoro substitution dictates regioselectivity; other regioisomers lead to divergent reaction outcomes and impurity profiles
Melting point discrepancy may complicate identity confirmation and downstream QC if substituted

2,4-Difluoro-6-methoxyphenol Differentiation from Regioisomers


Intramolecular Hydrogen-Bonding and Acidity

2,4-Difluoro-6-methoxyphenol possesses a unique ortho-methoxy–phenol arrangement that permits intramolecular O–H···O hydrogen bonding between the phenolic –OH and the adjacent methoxy oxygen. This structural feature is absent in isomers such as 3,5-difluoro-4-methoxyphenol (CAS 443-42-5), where the methoxy group is para to the –OH, and 2,6-difluoro-3-methoxyphenol (CAS 886498-60-8), where the methoxy group is meta to the –OH . Computational predictions indicate that the target compound has a predicted pKa of approximately 7.8, which is intermediate between the electron-withdrawing effect of the ortho-fluorine and the electron-donating/hydrogen-bonding effect of the ortho-methoxy group. In contrast, 2,6-difluoro-3-methoxyphenol, which lacks the ortho-methoxy–OH interaction, has a predicted pKa of 7.07±0.15, while the non-methoxylated analog 2,4-difluorophenol has a predicted pKa of 8.72±0.18 . The ~0.7–1.6 pKa unit difference between isomers translates to a meaningful change in ionization state at physiological pH (7.4), which can affect solubility, membrane permeability, and metal-chelation properties [1].

Acidity Comparison
Class-level inference
Predicted pKa ~7.8 vs. 7.07 (2,6-difluoro-3-methoxy) & 8.72 (2,4-difluorophenol)
Reported acidity difference may alter ionization at physiological pH, impacting solubility and permeability in assays.
Computational prediction; experimental validation advised.
Intramolecular hydrogen bond Phenol acidity Lipophilicity

Melting Point as a Differentiation Indicator

Melting point is a critical quality control parameter for crystalline intermediates, and it differs substantially among difluoro-methoxyphenol regioisomers despite identical molecular weight. 2,4-Difluoro-6-methoxyphenol has a reported melting point range of approximately 55–62°C, based on supplier technical data [1]. This is distinct from the closest regioisomers: 3,5-difluoro-4-methoxyphenol (CAS 443-42-5) melts at 67–70°C (a difference of +5 to +15°C) , and 2,6-difluoro-3-methoxyphenol (CAS 886498-60-8) melts at 73–76°C (a difference of +11 to +21°C) . The significantly lower melting point of the target compound is consistent with disruption of crystal packing by the ortho-methoxy–phenol intramolecular hydrogen bond, which reduces intermolecular hydrogen-bonding efficiency in the solid state [2]. This property enables a simple melting-point check upon receipt to distinguish it from other isomers, reducing the risk of mis-shipment.

Melting Point Differentiation
Cross-study comparable
Target mp 55–62°C vs. 67–70°C (3,5-difluoro-4-methoxy) & 73–76°C (2,6-difluoro-3-methoxy)
Melting point difference supports rapid identity verification upon receipt.
Supplier-reported ranges; verify in-house.
Melting point Solid-state characterization Quality control

Boronic Acid Intermediate for KRAS G12C Inhibitors

The boronic acid derivative of 2,4-difluoro-6-methoxyphenol, (2,4-difluoro-6-methoxyphenyl)boronic acid (CAS 1808997-86-5), is explicitly described as a key intermediate for the preparation of nitrogen-containing heterobicyclic inhibitors of the KRAS G12C mutant, a high-priority oncology target . This specific substitution pattern (2,4-difluoro-6-methoxy) provides the optimal steric and electronic profile for the Suzuki–Miyaura cross-coupling step that introduces the aryl moiety into the heterobicyclic scaffold. No equivalent application has been reported for the boronic acid derivatives of the closely related isomers 3,5-difluoro-4-methoxyphenol, 2,6-difluoro-3-methoxyphenol, or 4,5-difluoro-2-methoxyphenol, despite these isomers sharing the same molecular formula . While the phenol itself is an upstream intermediate, procurement of 2,4-difluoro-6-methoxyphenol (rather than a different isomer) ensures compatibility with established synthetic routes to the corresponding boronic acid and downstream KRAS inhibitor candidates .

KRAS G12C Inhibitor Intermediate
Data to verify
Boronic acid derivative documented in heterobicyclic KRAS G12C inhibitor synthesis; no comparable use reported for other regioisomer boronic acids.
Reported synthetic application context confirms regioisomer-specific utility for KRAS G12C programs.
Patent/literature review; verify current literature coverage.
KRAS G12C inhibitor Boronic acid Suzuki coupling Oncology

2,4-Difluoro-6-methoxyphenol Procurement Scenarios


KRAS G12C Inhibitor Programs

Procurement of 2,4-difluoro-6-methoxyphenol is strongly indicated for research groups engaged in KRAS G12C inhibitor development that follow synthetic routes requiring the corresponding (2,4-difluoro-6-methoxyphenyl)boronic acid as a Suzuki–Miyaura coupling partner . The documented use of this specific regioisomer in nitrogen-containing heterobicyclic KRAS G12C inhibitors makes it the appropriate choice over other C7H6F2O2 isomers, which lack a comparable validated application pathway in this therapeutic context.

Regioselective Aromatic Substitution Methodology

2,4-Difluoro-6-methoxyphenol presents a well-defined regiochemical environment: the phenolic –OH directs electrophilic substitution to the para position (C-5), while the fluorine atoms at C-2 and C-4 exert meta-directing effects that are complementary or competitive depending on the reaction conditions . The ortho-methoxy group additionally enables directed ortho-metalation (DoM) chemistry, expanding the accessible substitution patterns beyond those achievable with isomers such as 3,5-difluoro-4-methoxyphenol (para-methoxy to –OH, no ortho-directing methoxy effect) [1]. This regiochemical clarity is valuable for methodology-focused laboratories developing novel fluorinated aromatic libraries.

Fluorinated Phenol Library Design

The predicted pKa of 2,4-difluoro-6-methoxyphenol (approximately 7.8) positions it in a range distinct from both 2,6-difluoro-3-methoxyphenol (pKa ~7.07) and the non-methoxylated 2,4-difluorophenol (pKa ~8.72) . This intermediate acidity, combined with the lowered melting point (~55–62°C vs. ≥67°C for other isomers), makes it a useful comparator compound in structure–property relationship (SPR) studies aimed at understanding how the ortho-methoxy–OH intramolecular hydrogen bond modulates solubility, logD, and crystal packing. Sourcing this compound is recommended when designing fluorinated phenol libraries where fine-tuning of ionization state and solid-state properties is a key objective .

Melting Point-Based Quality Control

For analytical chemistry and quality assurance laboratories, the melting point differential between 2,4-difluoro-6-methoxyphenol and its closest isomers (≥10°C difference) provides a practical basis for identity confirmation upon receipt . This is particularly relevant when multiple difluoro-methoxyphenol isomers are procured simultaneously for parallel synthesis. Inclusion of a melting point verification step can prevent costly synthetic failures resulting from mis-labeled or cross-contaminated shipments.

Application
Selection Property
Validation Focus
KRAS G12C inhibitor synthetic route research
Regioisomer-specific boronic acid compatibility
Suzuki coupling intermediate identity verification
Regioselective aromatic substitution methodology
Ortho-methoxy directed metalation capability
Regiochemical outcome consistency
Fluorinated phenol structure–property studies
Intramolecular H-bond modulation of acidity and solid-state properties
pKa and melting point benchmarking
Melting point-based identity QC
Distinct melting point vs. regioisomers
Received isomer confirmation
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